molecular formula C17H15N3O4S B2761080 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310127-85-4

4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2761080
CAS No.: 2310127-85-4
M. Wt: 357.38
InChI Key: FHUQWJPZQBHKIK-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a complex structure that incorporates three key pharmacophoric elements: a 7-methoxy-benzofuran group, a 1,3-thiazole ring, and a piperazin-2-one (ketopiperazine) scaffold. The strategic combination of these moieties is designed to yield compounds with potent and selective biological activity, drawing from the established profiles of its constituent parts. The benzofuran ring system is a privileged structure in drug discovery, found in compounds with a broad range of pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial effects . The integration of a methoxy group at the 7-position is a common modification to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The 1,3-thiazole ring is another heterocycle of high importance, frequently utilized in the development of therapeutic agents due to its ability to engage in key hydrogen bonding and dipole-dipole interactions within enzyme active sites . Furthermore, the piperazin-2-one core serves as a critical conformational constraint. Compared to a standard piperazine, the carbonyl group in the ketopiperazine can alter the molecule's hydrogen-bonding capacity, rigidity, and overall physicochemical properties, which can profoundly influence its pharmacokinetic profile and selectivity . While direct biological data for this specific compound is not fully established in the public domain, its structure is highly analogous to other developed piperazine and benzofuran-containing compounds that are well-known as sigma-1 (σ1) receptor ligands . The sigma-1 receptor is a protein widely distributed in the central nervous system and peripheral organs, and it is a compelling target for a range of neurological conditions. Modulators of this receptor are investigated for their potential in treating affective disorders, schizophrenia, neuropathic pain, and neurodegenerative diseases such as Parkinson's and Alzheimer's . Consequently, this compound is a valuable research-grade chemical tool for scientists exploring the pharmacology of sigma receptors and for conducting structure-activity relationship (SAR) studies to develop novel neuropsychiatric therapeutics. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-12-4-2-3-11-9-13(24-15(11)12)16(22)19-6-7-20(14(21)10-19)17-18-5-8-25-17/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUQWJPZQBHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one , with CAS number 2310127-85-4 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S with a molecular weight of 357.4 g/mol . Its structure features a piperazine ring linked to a thiazole and a benzofuran moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H15N3O4S
Molecular Weight357.4 g/mol
CAS Number2310127-85-4

Antimicrobial Activity

Research indicates that derivatives of benzofuran and thiazole exhibit significant antimicrobial properties. In a study evaluating the compound's efficacy against Mycobacterium tuberculosis (Mtb), it demonstrated a minimum inhibitory concentration (MIC) comparable to that of ethambutol, a standard anti-TB drug, with some derivatives showing MIC values as low as 0.78 µg/mL .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of the thiazole moiety in this compound suggests possible antiproliferative effects. Studies report that thiazole derivatives can exhibit cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent .

Neuroprotective Effects

The piperazine framework is associated with neuroprotective activities. Compounds similar to 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant effects .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Benzofuran moiety : Enhances hydrophobic interactions, potentially improving bioavailability.
  • Thiazole ring : Essential for cytotoxic activity; modifications at specific positions can lead to increased potency.
  • Piperazine scaffold : Known for its versatility in drug design and ability to interact with various biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation Against Mtb : A series of piperazine-benzofuran hybrids were synthesized, showing promising results against Mtb with low toxicity profiles .
  • Anticancer Studies : Various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines, revealing significant activity linked to specific substituents on the thiazole ring .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one exhibit potent anticancer properties. The mechanism primarily involves:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Prostate Cancer Treatment :
    • A study demonstrated that related compounds could reduce tumor growth by approximately 30% in xenograft models when administered at doses around 15 mg/kg over 21 days.
    • These compounds were effective against multidrug-resistant cancer cells due to their ability to bypass P-glycoprotein-mediated drug resistance.
  • Melanoma Treatment :
    • Another investigation revealed that derivatives exhibited significant cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, highlighting their potential as effective therapeutic agents.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research suggests that it may possess:

  • Broad-spectrum Antibacterial and Antifungal Activity : Similar compounds have been documented to disrupt essential biochemical pathways in various pathogens, leading to their death.

Neuroprotective Potential

Emerging studies indicate that the compound could have neuroprotective effects:

  • Mechanism of Action : It may modulate pathways involved in neuroinflammation and oxidative stress, providing a protective effect against neurodegenerative diseases.

Summary of Findings

Application AreaKey Findings
Anticancer Inhibits tubulin polymerization; effective against MDR cancer cells.
Antimicrobial Exhibits broad-spectrum activity against bacteria and fungi.
Neuroprotection Potential modulation of neuroinflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Key Comparisons

Structural Diversity and Core Modifications The target compound’s 7-methoxybenzofuran distinguishes it from benzo[b]thiophen derivatives (e.g., 7f, 8a), which exhibit sulfur-containing aromatic systems. Benzofuran’s oxygen atom may alter electronic properties compared to thiophen’s sulfur, influencing binding affinity in biological targets . BZ-IV () shares the thiazol-2-yl group but replaces the benzofuran with a simpler benzothiazole and acetamide linker, highlighting modularity in drug design . BK81348 () replaces the benzofuran with a 2,5-dimethylfuran, reducing molecular weight (305 vs.

Synthetic Efficiency

  • The target compound’s synthesis details are unspecified, but analogs like 4e (coumarin derivative) achieve higher yields (80%) via straightforward coupling reactions . Lower yields in bivalent ligands (51–53%, ) may stem from steric challenges in dual heterocycle incorporation .

Physicochemical Properties Melting points for benzo[b]thiophen derivatives (138–149°C, ) suggest crystalline stability, whereas the target’s properties remain uncharacterized .

The benzofuran-thiazole combination in the target compound could synergize aromatic interactions and hydrogen bonding in receptor binding.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises three critical moieties:

  • 7-Methoxybenzofuran : The methoxy group enhances electron density in the aromatic system, increasing electrophilic substitution reactivity at the 5-position .
  • 1,3-Thiazole : The sulfur and nitrogen atoms in the thiazole ring enable hydrogen bonding and π-π stacking, which are crucial for interactions with biological targets .
  • Piperazin-2-one : The lactam ring introduces rigidity and influences solubility; the carbonyl group participates in hydrogen bonding with receptors .

Methodological Insight : Prioritize computational modeling (e.g., DFT) to map electron density distribution and predict reactive sites. Experimental validation via substituent-directed synthesis (e.g., halogenation at benzofuran) can confirm reactivity trends .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

TechniqueApplicationExample Data
¹H/¹³C NMR Assign methoxy (δ ~3.8 ppm), benzofuran protons (δ 6.5–7.5 ppm), and thiazole carbons (δ 150–160 ppm) .¹H NMR (DMSO-d6): δ 7.82 (s, thiazole-H), 3.89 (s, OCH₃)
HRMS Confirm molecular weight (C₁₇H₁₄N₃O₃S) with <2 ppm error .Calculated: 340.0756; Found: 340.0759
FTIR Identify carbonyl stretches (1680–1700 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

Methodological Insight : Use deuterated DMSO for NMR to stabilize the piperazin-2-one ring. For HRMS, electrospray ionization (ESI+) optimizes detection of protonated adducts .

Basic: What are common synthetic routes for this compound?

Two prevalent strategies:

Stepwise Coupling :

  • Synthesize 7-methoxybenzofuran-2-carboxylic acid via Friedel-Crafts acylation .
  • Activate the acid as an acyl chloride and couple with 1-(1,3-thiazol-2-yl)piperazin-2-one under Schotten-Baumann conditions .

One-Pot Cyclization :

  • Use microwave-assisted synthesis to condense precursors (e.g., thiazole-2-amine and benzofuran carbonyl chloride) in DMF at 120°C .

Methodological Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (gradient elution) .

Advanced: How can synthesis of the piperazin-2-one core be optimized under varying conditions?

ConditionCatalyst/SolventYield (%)Notes
Room TempDCM, Triethylamine45–50Low steric hindrance; slow reaction
RefluxToluene, DMAP60–65DMAP accelerates acylation but may degrade thiazole
MicrowaveDMF, 120°C70–75Reduced side products; higher scalability

Methodological Insight : For scale-up, prioritize microwave-assisted synthesis with DMF. Use scavengers (e.g., polymer-bound isocyanate) to trap excess acyl chloride .

Advanced: How do structural modifications on the benzofuran moiety affect biological activity?

SubstituentPositionActivity Trend (IC₅₀)Rationale
Methoxy710 µM (Baseline)Electron donation enhances target binding
Chloro72.5 µMIncreased lipophilicity and π-stacking
Nitro5>50 µMElectron withdrawal disrupts H-bonding

Methodological Insight : Use QSAR models to predict activity of novel analogs. Validate via enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent microsomes) to identify metabolic hotspots (e.g., piperazin-2-one hydrolysis) .
  • Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if the compound is poorly soluble .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites; refine SAR based on metabolite structures .

Methodological Insight : Cross-validate in vitro assays with 3D cell cultures (e.g., spheroids) to better mimic in vivo conditions .

Advanced: What purification strategies are effective for multi-step synthesis?

  • Crude Mixture : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water) .
  • Intermediate Isolation : Use flash chromatography (C18 reverse-phase) for polar intermediates .
  • Final Product : Recrystallize from ethanol/water (7:3) to achieve >95% purity .

Methodological Insight : For acidic/basic impurities, employ ion-exchange resins (e.g., Dowex-50 for cationic byproducts) .

Advanced: How can predictive modeling guide the design of analogs with improved potency?

  • Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets) .
  • ADMET Prediction : SwissADME to forecast solubility (LogP <3), CYP450 inhibition, and blood-brain barrier penetration .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .

Methodological Insight : Combine molecular dynamics (MD) simulations (50 ns trajectories) to assess target stability upon binding .

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